4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
Overview
Description
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid is a heterocyclic compound . It has an empirical formula of C9H11NO2 and a molecular weight of 165.19 .
Synthesis Analysis
4,5,6,7-Tetrahydroindoles are good intermediates to synthesize indoles . They can undergo condensation with cyanoacetate to form 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa .Molecular Structure Analysis
The InChI code for 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid is 1S/C9H11NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h5,10H,1-4H2,(H,11,12) .Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid is a solid substance .Scientific Research Applications
-
Antiviral Activity
- Field : Pharmacology
- Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Method : These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Synthesis of 1,2,3-Trisubstituted Indoles
- Field : Organic Chemistry
- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
- Method : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Indole derivatives have been found to possess antimicrobial activities .
- Method : These compounds are synthesized and tested against a variety of bacteria and fungi .
- Results : The specific results can vary, but many indole derivatives have shown promising results in inhibiting the growth of these microorganisms .
-
Synthesis of Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)-2-propynoate
- Field : Organic Chemistry
- Application : 4,5,6,7-Tetrahydroindole is used in the synthesis of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)-2-propynoate .
- Method : This involves a chemo- and regioselective solvent-free ethynylation .
- Results : The specific results are not provided, but this method allows for the preparation of this specific compound .
-
Preparation of BODIPY Dyes
- Field : Dye Chemistry
- Application : 4,5,6,7-Tetrahydroindole is used in the preparation of BODIPY dyes .
- Method : The specific method is not provided, but it involves the use of 4,5,6,7-Tetrahydroindole as a reactant .
- Results : The specific results are not provided, but this method allows for the preparation of these dyes .
-
Preparation of 4-Substituted Phenylamidine Derivatives
- Field : Organic Chemistry
- Application : 4,5,6,7-Tetrahydro-1H-indole is used in the preparation of 4-substituted phenylamidine derivatives .
- Method : The specific method is not provided, but it involves the use of 4,5,6,7-Tetrahydro-1H-indole as a reactant .
- Results : These derivatives are used for controlling phytopathogenic microorganisms .
-
Antioxidant Activity
- Field : Pharmacology
- Application : Indole derivatives have been found to possess antioxidant activities .
- Method : These compounds are synthesized and tested for their ability to neutralize free radicals .
- Results : The specific results can vary, but many indole derivatives have shown promising results in neutralizing free radicals .
-
Synthesis of Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)-2-propynoate
- Field : Organic Chemistry
- Application : 4,5,6,7-Tetrahydroindole is used in the synthesis of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)-2-propynoate .
- Method : This involves a chemo- and regioselective solvent-free ethynylation .
- Results : The specific results are not provided, but this method allows for the preparation of this specific compound .
-
Preparation of BODIPY Dyes
- Field : Dye Chemistry
- Application : 4,5,6,7-Tetrahydroindole is used in the preparation of BODIPY dyes .
- Method : The specific method is not provided, but it involves the use of 4,5,6,7-Tetrahydroindole as a reactant .
- Results : The specific results are not provided, but this method allows for the preparation of these dyes .
-
Preparation of 4-Substituted Phenylamidine Derivatives
- Field : Organic Chemistry
- Application : 4,5,6,7-Tetrahydro-1H-indole is used in the preparation of 4-substituted phenylamidine derivatives .
- Method : The specific method is not provided, but it involves the use of 4,5,6,7-Tetrahydro-1H-indole as a reactant .
- Results : These derivatives are used for controlling phytopathogenic microorganisms .
-
Synthesis of (±)-dibromophakellin and analogs
- Field : Organic Chemistry
- Application : Indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and analogs .
- Method : The specific method is not provided, but it involves the use of indole-2-carboxylic acid as a reactant .
- Results : The specific results are not provided, but this method allows for the synthesis of these compounds .
-
Synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine
- Field : Organic Chemistry
- Application : Indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- Method : The specific method is not provided, but it involves the use of indole-2-carboxylic acid as a reactant .
- Results : The specific results are not provided, but this method allows for the synthesis of this alkaloid .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h5,10H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZDHGPFNPXPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354450 | |
Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid | |
CAS RN |
131172-64-0 | |
Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.